molecular formula C11H20O5 B11927530 (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol

Cat. No.: B11927530
M. Wt: 232.27 g/mol
InChI Key: TYAKRYCYIKFEKZ-ZKULHHBMSA-N
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Description

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tetrahydrofuran ring fused with a dioxolane ring, along with a methoxy group and several methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

    Methoxy Group Addition: The methoxy group is typically introduced via methylation using methyl iodide and a base such as sodium hydride.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol
  • (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]propane-1-ol

Uniqueness

The uniqueness of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol lies in its specific structural features, such as the combination of a tetrahydrofuran ring with a dioxolane ring and the presence of a methoxy group

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

(1R)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol

InChI

InChI=1S/C11H20O5/c1-6(12)7-8-11(4,9(13-5)14-7)16-10(2,3)15-8/h6-9,12H,1-5H3/t6-,7-,8-,9?,11-/m1/s1

InChI Key

TYAKRYCYIKFEKZ-ZKULHHBMSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2[C@](C(O1)OC)(OC(O2)(C)C)C)O

Canonical SMILES

CC(C1C2C(C(O1)OC)(OC(O2)(C)C)C)O

Origin of Product

United States

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